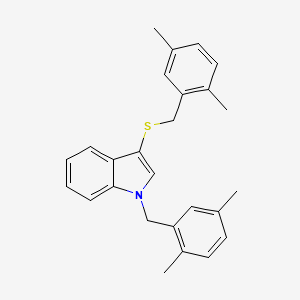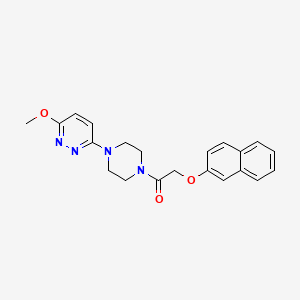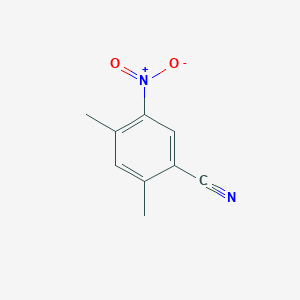![molecular formula C15H17N5O3 B2559419 N-[(cyclopentylcarbamoyl)amino]-3-phényl-1,2,4-oxadiazole-5-carboxamide CAS No. 1993058-35-7](/img/structure/B2559419.png)
N-[(cyclopentylcarbamoyl)amino]-3-phényl-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the yield, melting point, and NMR spectrum can be used to characterize a compound .Applications De Recherche Scientifique
- Des chercheurs ont conçu des récepteurs à base de NHC capables de reconnaître et de capturer sélectivement des molécules cibles, telles que des ions, des gaz ou des biomolécules. Ces applications trouvent leur utilité dans les capteurs chimiques, la délivrance de médicaments et la surveillance environnementale .
- Des chercheurs ont exploré des catalyseurs à base de NHC dans diverses transformations, notamment les réactions de couplage croisé, la synthèse asymétrique et l'activation C–H. Ces catalyseurs présentent une activité et une sélectivité élevées, ce qui en fait des outils précieux en synthèse organique .
- Le composé pourrait servir de lien dans les MOF, contribuant à leur stabilité, à leur porosité et à leurs propriétés d'adsorption de gaz. Les MOF trouvent leur utilité dans le stockage de gaz, la séparation et la catalyse .
- Des chercheurs ont exploré des systèmes à base de NHC pour la délivrance ciblée de médicaments, améliorant l'efficacité thérapeutique tout en minimisant les effets secondaires .
- Des cages à base de NHC peuvent s'auto-assembler en structures complexes, conduisant à des applications en chimie hôte-invité, en reconnaissance moléculaire et en nanotechnologie .
Reconnaissance Moléculaire et Détection
Catalyse
Structures Métallo-Organiques (MOF)
Systèmes de Délivrance de Médicaments
Chimie Supramoléculaire
Science des Matériaux
En résumé, N-[(cyclopentylcarbamoyl)amino]-3-phényl-1,2,4-oxadiazole-5-carboxamide est prometteur dans la reconnaissance moléculaire, la catalyse, la délivrance de médicaments, les MOF, la chimie supramoléculaire et la science des matériaux. Ses propriétés polyvalentes en font un domaine de recherche passionnant avec des applications pratiques dans divers domaines . Si vous souhaitez des informations complémentaires ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties , suggesting that this compound may also target infectious agents.
Mode of Action
The exact mode of action of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide It’s known that 1,2,4-oxadiazoles, a core structure in this compound, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound might interact with its targets through hydrogen bonding, leading to potential changes in the target’s function.
Biochemical Pathways
Given the anti-infective properties of related 1,2,4-oxadiazoles , it’s plausible that this compound could affect pathways related to microbial growth and survival.
Result of Action
The molecular and cellular effects of N-[(cyclopentylcarbamoyl)amino]-3-phenyl-1,2,4-oxadiazole-5-carboxamide Based on the anti-infective properties of related 1,2,4-oxadiazoles , it’s possible that this compound could inhibit the growth of infectious agents, leading to their eventual elimination.
Action Environment
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(3-phenyl-1,2,4-oxadiazole-5-carbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13(18-19-15(22)16-11-8-4-5-9-11)14-17-12(20-23-14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,18,21)(H2,16,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSABAVPODQFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NNC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-(3-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2559336.png)
![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2559342.png)

![N-[(5-bromopyrazin-2-yl)methyl]-3-(propan-2-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B2559345.png)

![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2559348.png)
![2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2559350.png)
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2559351.png)
![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2559352.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559357.png)


